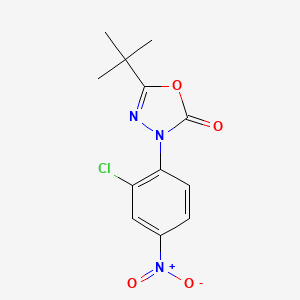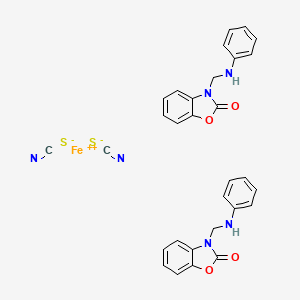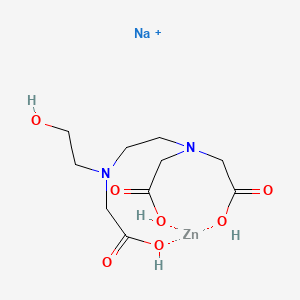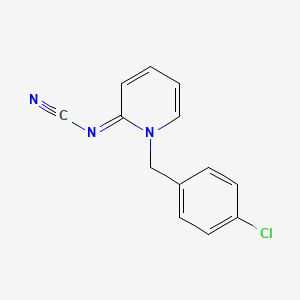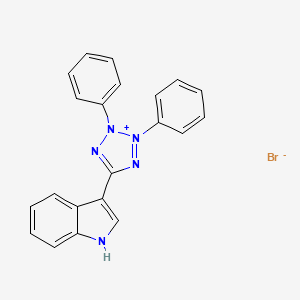
2,3-Diphenyl-5-(1H-indol-3-yl)-2H-tetrazolium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diphenyl-5-(1H-indol-3-yl)-2H-tetrazolium bromide is a complex organic compound that belongs to the class of tetrazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a tetrazolium ring, which is a five-membered ring containing four nitrogen atoms, and an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-5-(1H-indol-3-yl)-2H-tetrazolium bromide typically involves the reaction of 2,3-diphenyl-2H-tetrazolium chloride with 1H-indole-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions precisely. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,3-Diphenyl-5-(1H-indol-3-yl)-2H-tetrazolium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinonoid structures.
Reduction: It can be reduced to form formazan derivatives, which are often used in biological assays.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Formazan derivatives.
Substitution: Various substituted tetrazolium compounds.
科学研究应用
2,3-Diphenyl-5-(1H-indol-3-yl)-2H-tetrazolium bromide has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in cell viability assays, where it is reduced to formazan by living cells, indicating metabolic activity.
Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent.
Industry: Utilized in the development of sensors and other analytical devices.
作用机制
The mechanism of action of 2,3-Diphenyl-5-(1H-indol-3-yl)-2H-tetrazolium bromide involves its reduction to formazan by cellular enzymes, such as dehydrogenases. This reduction process is often used to assess cell viability and metabolic activity. The compound interacts with specific molecular targets within the cell, leading to the formation of a colored formazan product, which can be quantified spectrophotometrically.
相似化合物的比较
Similar Compounds
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Commonly used in cell viability assays.
2,3,5-Triphenyltetrazolium chloride (TTC): Used in plant physiology and microbiology.
XTT (2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Used in cell proliferation assays.
Uniqueness
2,3-Diphenyl-5-(1H-indol-3-yl)-2H-tetrazolium bromide is unique due to its specific structure, which combines a tetrazolium ring with an indole moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in scientific research.
属性
CAS 编号 |
87582-46-5 |
|---|---|
分子式 |
C21H16BrN5 |
分子量 |
418.3 g/mol |
IUPAC 名称 |
3-(2,3-diphenyltetrazol-2-ium-5-yl)-1H-indole;bromide |
InChI |
InChI=1S/C21H16N5.BrH/c1-3-9-16(10-4-1)25-23-21(24-26(25)17-11-5-2-6-12-17)19-15-22-20-14-8-7-13-18(19)20;/h1-15,22H;1H/q+1;/p-1 |
InChI 键 |
FKBDRCJPXCHYLO-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CNC5=CC=CC=C54.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


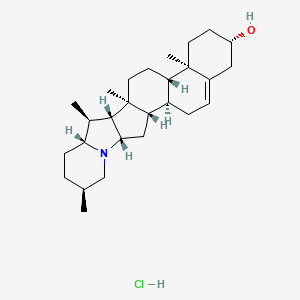
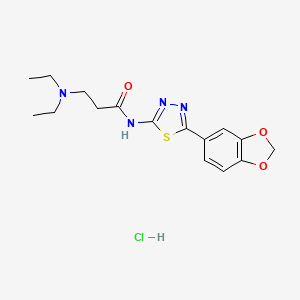
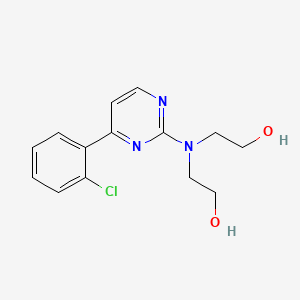
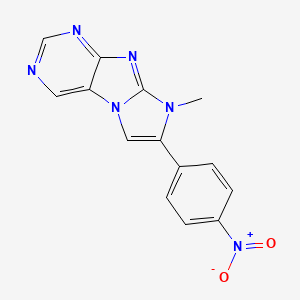

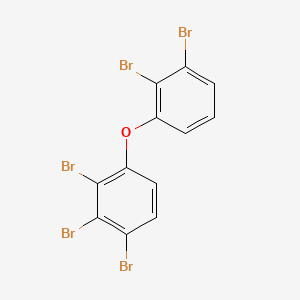

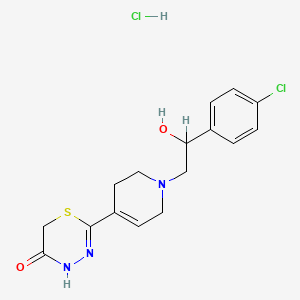
![4-amino-5-chloro-N-[[4-[(2-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride](/img/structure/B12711719.png)
